1-Cyclooctyl-4-phenylpiperazine is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with a cyclooctyl group and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. The structural formula can be represented as C_{16}H_{24}N_2, indicating it contains 16 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms.
The compound can be synthesized through various methods, often involving the reaction of piperazine derivatives with cycloalkanes and phenyl groups. Research has demonstrated its utility in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
1-Cyclooctyl-4-phenylpiperazine is classified as an organic compound and falls under the category of cyclic amines. Its structure features both aliphatic (cyclooctyl) and aromatic (phenyl) components, which contribute to its chemical properties and biological activity.
The synthesis of 1-cyclooctyl-4-phenylpiperazine typically involves the following steps:
The synthesis may utilize solvents like dichloromethane or ethanol under controlled temperatures to optimize yields. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-cyclooctyl-4-phenylpiperazine consists of a piperazine ring with two substituents: a cyclooctyl group at one nitrogen atom and a phenyl group at the other. This configuration contributes to its three-dimensional conformation, which is crucial for its biological activity.
1-Cyclooctyl-4-phenylpiperazine can participate in various chemical reactions, including:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and time are meticulously controlled to achieve optimal yields.
Research indicates that compounds similar to 1-cyclooctyl-4-phenylpiperazine demonstrate significant binding affinity for specific receptor sites, which correlates with their pharmacological activity.
1-Cyclooctyl-4-phenylpiperazine is typically characterized by:
The chemical properties include:
Relevant data from various studies have confirmed these properties through rigorous testing protocols.
1-Cyclooctyl-4-phenylpiperazine has potential applications in:
Research continues into its efficacy and safety profile, paving the way for potential therapeutic uses in clinical settings.
1-Cyclooctyl-4-phenylpiperazine is a disubstituted piperazine derivative characterized by a central six-membered heterocyclic ring with two nitrogen atoms at opposing positions (para orientation). The N1-nitrogen is bonded to a cyclooctyl group—a saturated aliphatic eight-membered carbocycle—while the N4-nitrogen connects to a phenyl ring. This architecture confers unique three-dimensional properties due to the conformational flexibility of the cyclooctyl group, which adopts multiple low-energy ring puckers (e.g., boat-chair or crown conformations). The phenyl ring provides a planar aromatic moiety enabling π-π stacking interactions with biological targets.
Table 1: Key Structural and Physicochemical Properties
Property | Value | Method/Prediction Model |
---|---|---|
Molecular Formula | C₁₈H₂₈N₂ | Empirical |
Molecular Weight | 272.4 g/mol | Calculated |
LogP (Lipophilicity) | 4.60–4.80 | QSAR/Crippen’s fragmentation |
Rotatable Bonds | 2 | Computational topology |
Topological Polar Surface Area | 6.5 Ų | Atom-based calculation |
Hydrogen Bond Acceptors | 1 | — |
Hydrogen Bond Donors | 0 | — |
The high logP value (>4.5) indicates significant lipophilicity, suggesting enhanced membrane permeability but potentially limited aqueous solubility. This necessitates formulation strategies such as salt formation or lipid-based delivery systems for pharmacological applications [1].
Piperazine derivatives have evolved from early anthelmintic applications to cornerstone scaffolds in CNS drug discovery. The 1990s marked a pivotal shift when researchers identified 1-phenylpiperazine as a key pharmacophore for sigma receptor ligands. A landmark study demonstrated that strategic substitution on the piperazine ring could yield compounds with nanomolar affinity (Ki = 1–10 nM) for sigma receptors—proteins implicated in psychosis, pain, and neurodegeneration. Critically, these derivatives exhibited >10-fold higher selectivity over dopamine and phencyclidine receptors compared to early agents like haloperidol [2] [5].
Parallel innovations exploited piperazine’s versatility in antiviral therapy. By the 2020s, piperazine-containing compounds had emerged as potent HIV-1 inhibitors targeting viral entry, reverse transcription, and integration. Molecular hybridization techniques—such as merging piperazine with pharmacophores like triazines—enabled the development of chemokine coreceptor antagonists capable of disrupting host-virus interactions [7]. Patent landscapes reflect this therapeutic diversification, covering applications from sigma ligands (US7482364B2) to lipase inhibitors (e.g., analogs of orlistat, US20020143020A1) [5] [8].
Table 2: Evolution of Key Piperazine Derivatives in Drug Discovery
Era | Therapeutic Focus | Key Structural Innovations | Impact |
---|---|---|---|
1980s–1990s | CNS Disorders | 1-Phenylpiperazines with alkyl linkers | High-affinity sigma ligands (Ki < 10 nM) |
2000s–2010s | Metabolic Diseases | Piperazine-carbothioates (e.g., orlistat analogs) | Lipase inhibition for obesity management |
2010s–2020s | Antivirals | Hybrids with triazines/quinolines | HIV-1 attachment/entry inhibition |
2020s–Present | Targeted Oncology | Cycloalkyl-N-phenylpiperazines (e.g., cyclooctyl) | Exploiting steric bulk for receptor selectivity |
The cyclooctyl group distinguishes 1-cyclooctyl-4-phenylpiperazine from analogs with smaller rings (e.g., cyclohexyl or cyclopentyl). Its larger steric volume and aliphatic nature enhance hydrophobic interactions with protein pockets inaccessible to smaller cycloalkyl groups. Computational models indicate that cyclooctyl’s conformational flexibility allows adaptive binding to diverse targets, though it reduces solubility (predicted logS = –4.11) [1] [4]. Compared to cyclohexyl-terminated analogs (e.g., 1-cyclohexyl-4-phenylpiperazine), the cyclooctyl moiety increases logP by ~0.8 units, amplifying membrane permeability—a critical factor for CNS penetration [9].
Conversely, the phenyl group enables essential aromatic interactions. In sigma receptor ligands, it mimics tyrosine residues in endogenous ligands via π-stacking with receptor aromatic residues. Studies comparing phenyl- versus cyclohexyl-terminated substituents in organic semiconductors reveal that phenyl’s capacity for C–H⋯π interactions stabilizes molecular packing and reduces dynamic motion—a property extrapolated to bioactive conformations in receptor binding [10].
Synergistically, these groups create a "push-pull" electronic profile: the electron-rich phenyl ring and electron-deficient piperazine nitrogen create a dipole moment facilitating charge-transfer interactions. This synergy is leveraged in anticancer piperazines, where bulky N1-substituents like cyclooctyl evade efflux pumps, while the phenyl group engages DNA intercalation [1] [6].
Table 3: Comparative Impact of Cycloalkyl Substituents on Piperazine Bioactivity
Substituent | Steric Volume (ų) | logP Contribution | Key Bioactive Role |
---|---|---|---|
Cyclopentyl | ~70 | +3.9 | Moderate steric hindrance; balance solubility |
Cyclohexyl | ~90 | +4.0 | Enhanced lipophilicity; common in sigma ligands |
Cyclooctyl | ~140 | +4.8 | Maximal steric bulk; membrane permeability |
Phenyl | ~75 | +2.1 | Aromatic stacking; electronic modulation |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5